molecular formula C15H16N2O2 B2674748 N-(6-Oxo-1-phenylpiperidin-3-yl)but-2-ynamide CAS No. 2411218-18-1

N-(6-Oxo-1-phenylpiperidin-3-yl)but-2-ynamide

Cat. No.: B2674748
CAS No.: 2411218-18-1
M. Wt: 256.305
InChI Key: YMEKTSWLYXVXQG-UHFFFAOYSA-N
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Description

N-(6-Oxo-1-phenylpiperidin-3-yl)but-2-ynamide is a chemical compound with the molecular formula C15H16N2O2 and a molecular weight of 256.305 g/mol This compound is known for its unique structure, which includes a piperidine ring, a phenyl group, and an ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Oxo-1-phenylpiperidin-3-yl)but-2-ynamide can be achieved through several synthetic routes. One common method involves the use of Lewis acid-catalyzed (3 + 2) annulation reactions. For instance, the reaction of bicyclobutanes with ynamides under mild conditions using Sc(OTf)3 as a catalyst can yield the desired compound . This reaction likely proceeds via nucleophilic addition facilitated by the nitrogen lone pair from the alkynyl group of the ynamides to the unsubstituted side of the bicyclobutanes, followed by annulation of the resulting enolate with the keteniminium species.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(6-Oxo-1-phenylpiperidin-3-yl)but-2-ynamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The ynamide moiety allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(6-Oxo-1-phenylpiperidin-3-yl)but-2-ynamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecules and challenging architectures.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, which can be used in drug discovery and development.

    Medicine: The compound’s derivatives have potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is utilized in the production of various chemical products, including specialty chemicals and intermediates for further synthesis.

Mechanism of Action

The mechanism of action of N-(6-Oxo-1-phenylpiperidin-3-yl)but-2-ynamide involves its interaction with molecular targets through its functional groups. The ynamide moiety, in particular, plays a crucial role in its reactivity. The nitrogen atom’s electron-withdrawing properties enhance the stability of the compound and activate the triple bond, facilitating various chemical transformations . These interactions can lead to the formation of new bonds and the generation of reactive intermediates, which contribute to the compound’s effects.

Comparison with Similar Compounds

N-(6-Oxo-1-phenylpiperidin-3-yl)but-2-ynamide can be compared with other similar compounds, such as:

    This compound derivatives: These compounds share the core structure but have different substituents, leading to variations in reactivity and applications.

    Other ynamides: Compounds with similar ynamide moieties but different ring structures or substituents can exhibit different chemical behaviors and applications.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

N-(6-oxo-1-phenylpiperidin-3-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-6-14(18)16-12-9-10-15(19)17(11-12)13-7-4-3-5-8-13/h3-5,7-8,12H,9-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEKTSWLYXVXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCC(=O)N(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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